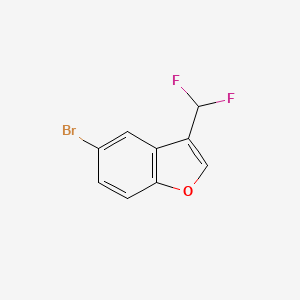

5-Bromo-3-(difluoromethyl)benzofuran

Description

Properties

Molecular Formula |

C9H5BrF2O |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

5-bromo-3-(difluoromethyl)-1-benzofuran |

InChI |

InChI=1S/C9H5BrF2O/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,9H |

InChI Key |

AKVXIAFPOUHZNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)C(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 3 Difluoromethyl Benzofuran

Mechanistic Pathways of Benzofuran (B130515) Core Formation

The construction of the benzofuran ring system is a cornerstone of heterocyclic chemistry. The following sections dissect the key mechanistic approaches that are applicable to the synthesis of substituted benzofurans, with a conceptual focus on how these might be applied to form 5-Bromo-3-(difluoromethyl)benzofuran.

Detailed Analysis of Electrophilic Cyclization Mechanisms

Electrophilic cyclization is a common and powerful strategy for the synthesis of benzofurans. This pathway typically involves the intramolecular attack of a phenolic oxygen onto an activated alkyne or alkene tethered to the aromatic ring.

For the synthesis of a 5-bromo-substituted benzofuran, a plausible starting material would be a p-bromophenol derivative. The cyclization of o-alkynylphenols is a well-established route. In the context of this compound, the synthesis would likely commence with a 4-bromo-2-alkynylphenol. The alkyne would bear the difluoromethyl substituent or a precursor group.

The general mechanism proceeds as follows:

Activation of the Alkyne: The alkyne is activated by an electrophile (E+), such as I+, Br+, or a metal catalyst, forming a reactive intermediate like a vinyl cation or a metal-pi complex.

Intramolecular Nucleophilic Attack: The phenolic oxygen attacks the activated alkyne in a 5-exo-dig cyclization manner.

Rearomatization: The resulting intermediate undergoes rearomatization, often through the loss of a proton, to yield the stable benzofuran ring.

Research has shown that various electrophiles can mediate this cyclization. For instance, the use of iodine (I2) or N-halosuccinimides (NBS, NCS) can lead to the formation of 3-halobenzofurans. organic-chemistry.org A similar strategy could be envisioned for the synthesis of 3-substituted benzofurans.

| Starting Material | Reagent/Catalyst | Product | Plausible Mechanism | Reference |

| o-Alkynylphenol | I2, NBS, NCS | 3-Halogenated 2-amidobenzofurans | Electrophilic activation of the alkyne followed by intramolecular cyclization. | organic-chemistry.org |

| o-Alkynylphenyl Acetal (B89532) | Pt-catalyst | 3-(α-alkoxyalkyl)benzofurans | Platinum-catalyzed cyclization. | organic-chemistry.org |

| o-Iodoanisoles and Terminal Alkynes | Palladium/Copper | 2,3-Disubstituted benzo[b]furans | Sonogashira coupling followed by electrophilic cyclization. | organic-chemistry.org |

Radical Cascade Cyclization Mechanisms

Radical cascade reactions offer an alternative and efficient route to complex heterocyclic structures, including the benzofuran core. These reactions often proceed under mild conditions and are tolerant of various functional groups.

A potential radical-based approach to this compound could involve the cyclization of a suitably substituted o-alkynylphenol. The reaction can be initiated by a radical initiator, leading to a cascade of events that form the benzofuran ring. A single-electron transfer (SET) from a reductant to a suitable precursor can also initiate a radical cyclization. nih.govresearchgate.net

For instance, the treatment of propargyl iodophenol derivatives can generate vinyl radical intermediates that undergo further cyclization. researchgate.net While specific examples for 3-difluoromethylbenzofurans are scarce, the general mechanism provides a viable synthetic strategy.

The general mechanistic steps are:

Radical Generation: A radical is generated on the precursor molecule, often through the homolytic cleavage of a weak bond or via a single-electron transfer process.

Intramolecular Cyclization: The generated radical attacks the alkyne or another reactive moiety in an intramolecular fashion to form the five-membered furan (B31954) ring.

Termination/Propagation: The resulting radical can be quenched or can propagate the chain reaction.

| Reaction Type | Precursor | Key Mechanistic Step | Outcome | Reference |

| Radical Cascade Cyclization | Propargyl iodophenol derivatives | Reaction of generated vinyl radical with an internal alkene. | Tricyclic 3-alkylidene dihydrobenzofurans | researchgate.net |

| SET-initiated Radical Cyclization | 2-Iodo aryl allenyl ethers and 2-azaallyl anions | Single-electron transfer initiates a radical cyclization followed by intermolecular radical-radical coupling. | Complex benzofurylethylamine derivatives | nih.govresearchgate.net |

Transition Metal-Catalyzed Mechanistic Cycles (e.g., Oxidative Addition, Reductive Elimination, Transmetallation)

Transition metal catalysis is a versatile tool for the synthesis of benzofurans, offering high efficiency and selectivity. elsevier.comacs.orgresearchgate.net Palladium, copper, gold, and rhodium are commonly employed metals. acs.orgnih.gov The catalytic cycles typically involve fundamental organometallic steps such as oxidative addition, transmetallation, and reductive elimination.

A common strategy involves the coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization. nih.gov To synthesize this compound, one could envision a pathway starting from 2,4-dibromophenol (B41371) and a difluoromethyl-containing alkyne.

A plausible palladium-catalyzed cycle could be:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-I or C-Br bond of an o-halophenol derivative.

Transmetallation/Carbopalladation: The resulting arylpalladium(II) species reacts with the alkyne.

Intramolecular Cyclization (Oxy-palladation): The phenolic oxygen attacks the palladium-activated alkyne.

Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to form the benzofuran product and regenerate the Pd(0) catalyst.

Gold and other metals can also catalyze the intramolecular hydroalkoxylation of o-alkynylphenols. nih.gov

| Catalyst System | Starting Materials | Key Mechanistic Steps | Product Type | Reference |

| Palladium/Copper | o-Iodophenols and terminal alkynes | Sonogashira coupling followed by intramolecular cyclization. | 2,3-Disubstituted benzofurans | nih.gov |

| Rhodium | Propargyl alcohols and aryl boronic acids | Arylation and subsequent cyclization. | Chemodivergent benzofuran skeletons | nih.gov |

| Gold/Silver | Alkynyl esters and quinols | Gold-promoted intermolecular alkoxylation/Claisen rearrangement/condensation cascade. | Diverse benzofuran derivatives | nih.govacs.org |

Sigmatropic Rearrangement Mechanisms in Benzofuran Synthesis

Sigmatropic rearrangements, particularly the rsc.orgrsc.org-sigmatropic rearrangement (Claisen rearrangement), represent a powerful method for C-C and C-O bond formation in the synthesis of benzofurans. organic-chemistry.orgacs.orgresearchgate.net These reactions are often characterized by their high stereospecificity.

A classic approach involves the rearrangement of an aryl allyl ether. For the synthesis of a 3-substituted benzofuran, a variation of the Claisen rearrangement can be employed. For example, a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement of intermediates derived from phenols and alkynyl sulfoxides has been reported to produce highly substituted benzofurans. rsc.orgrsc.org

Another strategy involves the TFAA-induced rsc.orgrsc.org-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines. organic-chemistry.org

The general mechanism involves a concerted pericyclic shift of electrons through a six-membered transition state.

| Rearrangement Type | Precursors | Key Features | Product | Reference |

| Charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement | 2,6-Disubstituted phenols and alkynyl sulfoxides | Involves cationic intermediates and allows for substituent migration. | Highly substituted benzofurans | rsc.orgrsc.org |

| TFAA-induced rsc.orgrsc.org-sigmatropic rearrangement | N-trifluoroacetyl-ene-hydroxylamines | Triggered by acylation of oxime ethers. | Dihydrobenzofurans and benzofurans | organic-chemistry.org |

| Claisen-like rsc.orgrsc.org-sigmatropic rearrangement | N-phenoxyacetamides and sp-hybridized carbon compounds | Facile rearrangement/annulation process. | 2-Aminobenzofurans | acs.org |

Mechanistic Insights into Substituent Migration Phenomena

An intriguing aspect of some benzofuran syntheses is the occurrence of substituent migration. This phenomenon can lead to the formation of regioisomers that might not be accessible through conventional routes.

Recent research has shown that in the synthesis of benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides, a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement can be followed by substituent migration. rsc.orgrsc.orgtus.ac.jp This migration is driven by the formation of cationic intermediates, allowing for the synthesis of highly substituted benzofurans. tus.ac.jp

For example, the reaction of o-cresol (B1677501) with an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) can yield a mixture of the expected 7-methylbenzofuran (B50305) and the rearranged 4-methylbenzofuran. tus.ac.jp This suggests that the initial benzofuran formation is followed by a rearrangement of the substituent on the benzene (B151609) ring.

This type of migration could be a powerful tool for accessing specific substitution patterns on the benzofuran core that would be challenging to achieve otherwise.

Mechanistic Aspects of Regioselective Functionalization

Once the this compound core is formed, further functionalization can be achieved through various regioselective reactions. The electronic properties of the benzofuran ring and the directing effects of the existing substituents play a crucial role in determining the outcome of these reactions.

Electrophilic aromatic substitution on the benzofuran ring typically occurs at the C2 or C3 position. However, with the C3 position occupied by the difluoromethyl group, electrophilic attack on the furan ring is less likely. Therefore, functionalization would primarily target the benzene ring. The bromine atom at the C5 position is an ortho-, para-director, but is deactivating. The benzofuran oxygen is an ortho-, para-director. These competing effects will influence the regioselectivity of further substitutions.

For instance, nitration of benzofuran can occur at the C2 or C3 position depending on the reaction conditions. youtube.com Halogenation, such as bromination, would also be expected to occur on the benzene ring at positions activated by the furan oxygen and directed by the existing bromo substituent.

The synthesis of a (5-bromobenzofuran-2-yl)ketone derivative has been reported starting from 5-bromosalicylaldehyde, indicating that functionalization at the C2 position is feasible even with a substituent at C5. nih.gov

| Reaction | Reagents | Typical Position of Attack on Benzofuran | Influencing Factors | Reference |

| Nitration | HNO3/Ac2O or N2O4 | C2 or C3 | Reagents and reaction conditions. | youtube.com |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C2 and C3 | Low regioselectivity often observed. | nih.gov |

| Halogenation | Br2, NBS | Benzene ring (e.g., C4, C6, C7) or furan ring (C2) | Directing effects of existing substituents. | nih.gov |

Theoretical and Computational Studies of Reaction Mechanisms

To gain deeper insight into the reaction dynamics that are not fully captured by empirical rules, theoretical and computational methods are employed. These tools allow for the detailed examination of reaction pathways, transition states, and intermediates at a molecular level.

Quantum chemical calculations provide a powerful means to map the energetic landscape of a chemical reaction. nih.gov By calculating the potential energy of the system as the reactants transform into products, a reaction energy profile can be constructed. youtube.commsu.edu

A typical reaction energy profile plots the Gibbs free energy (G) or potential energy against the reaction coordinate, which represents the progress of the reaction. Key features of this profile include:

Reactants and Products: The starting and ending points of the reaction. The difference in their energy (ΔG) indicates whether the reaction is exergonic (spontaneous, ΔG < 0) or endergonic (non-spontaneous, ΔG > 0).

Transition State (TS): The highest energy point along the reaction path connecting reactants and products (or an intermediate). It represents an unstable, transient species.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. This energy barrier determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. msu.edu

Intermediates: Local energy minima along the reaction path, such as the σ-complex in electrophilic substitution. diva-portal.org

For the bromination of this compound, quantum chemical calculations could be used to generate separate energy profiles for the attack at the C4, C6, and C7 positions. By comparing the activation energies (ΔG‡) for each pathway, one could theoretically predict the major product. The pathway with the lowest activation energy would be the most kinetically favorable and thus yield the predominant isomer. While specific calculations for this molecule are not published, studies on related benzofuran systems demonstrate the utility of this approach for understanding reaction mechanisms and chemoselectivity. researchgate.net

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a mainstay for studying the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy. nih.govuwa.edu.au DFT is particularly effective for calculating the geometric structures and energies of ground states, transition states, and intermediates. diva-portal.org

For a reaction involving this compound, DFT studies could provide several key insights:

Geometry of Intermediates: DFT can optimize the three-dimensional structure of intermediates, such as the different σ-complexes formed during bromination. This allows for an analysis of bond lengths, angles, and charge distribution, revealing how the positive charge is delocalized and stabilized by the substituents.

Transition State Analysis: Locating the exact structure of a transition state is crucial for understanding a reaction's mechanism. DFT calculations can identify these structures and confirm they are true transition states through frequency analysis (which should yield one imaginary frequency corresponding to the motion along the reaction coordinate). The structure of the TS can reveal whether bonds are being formed or broken in a concerted or stepwise fashion. diva-portal.orgnih.gov

Local Reactivity Descriptors: DFT can be used to calculate properties that predict reactivity at different sites on a molecule. For example, the Fukui function and local electrophilicity index can identify the atoms most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for observed regioselectivity. nih.govmdpi.com Similarly, calculating the molecular electrostatic potential (MEP) map visually shows the electron-rich (negative potential, susceptible to electrophiles) and electron-poor (positive potential, susceptible to nucleophiles) regions of the molecule. pixel-online.net

While specific DFT studies on this compound are not available, the methodologies are well-established. Numerous studies on other benzofuran derivatives utilize DFT to elucidate reaction mechanisms, rationalize product outcomes, and design new synthetic routes. nih.govacs.orgresearchgate.net

Table 3: Common DFT Functionals and Basis Sets for Organic Reaction Studies

| Method Component | Examples | Typical Application |

| DFT Functionals | B3LYP, M06-2X, PBE0, ωB97X-D | Calculating electronic structure, geometry optimization, and energies of molecules, intermediates, and transition states. nih.govnih.gov |

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), def2-TZVP | Representing the atomic orbitals of the system. Larger basis sets provide greater accuracy at a higher computational cost. researchgate.net |

| Solvation Models | PCM, SMD | Simulating the effect of a solvent on the reaction, which can be crucial for accurately modeling reaction energetics in solution. diva-portal.org |

Advanced Methodological Considerations in the Synthesis of Fluorinated Benzofurans

Flow Chemistry Applications in Benzofuran (B130515) Functionalization

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. youtube.comyoutube.com The application of flow chemistry to the synthesis and functionalization of benzofurans is a burgeoning area of research, promising enhanced safety, efficiency, and scalability. beilstein-journals.org

The synthesis of benzofuran derivatives often involves transition-metal-catalyzed cross-coupling reactions, which can be seamlessly translated into a flow regime. For instance, the palladium-catalyzed Sonogashira coupling of an appropriately substituted 2-alkynylphenol precursor for a benzofuran ring system could be performed in a packed-bed reactor containing the catalyst. This approach minimizes catalyst leaching and allows for continuous production with simplified purification protocols.

While direct reports on the flow synthesis of 5-Bromo-3-(difluoromethyl)benzofuran are not prevalent, the principles of flow chemistry can be applied to its hypothetical synthesis. A key step, the introduction of the difluoromethyl group, could be achieved using a difluoromethylating agent in a microreactor. This would offer precise temperature control, which is crucial for managing the reactivity of many fluorinating reagents. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction yields and selectivity. youtube.com

Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Benzofuran Functionalization

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Handling of hazardous reagents in bulk | On-demand generation and immediate use of hazardous intermediates |

| Scalability | Difficult and non-linear | Linear and predictable by extending run time or using parallel reactors |

| Productivity | Limited by vessel size | High throughput in a smaller footprint |

| Mixing | Often inefficient | Highly efficient, leading to better reproducibility |

The on-demand generation of reactive intermediates is a significant advantage of flow chemistry. youtube.com For example, if a difluoromethyl radical precursor were required, it could be generated photochemically or thermally in a flow reactor and immediately reacted with a benzofuran substrate, minimizing decomposition and side reactions.

Sustainable and Green Chemical Approaches for Benzofuran Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for complex molecules like fluorinated benzofurans. nih.gov Research in this area focuses on the use of environmentally benign solvents, renewable starting materials, and catalyst systems with high turnover numbers and recyclability.

One prominent green strategy is the use of alternative reaction media. Water has been explored as a solvent for the synthesis of benzofurans, offering obvious environmental and economic benefits. For instance, palladium-catalyzed reactions in water, often with the aid of a phase-transfer catalyst, have been successfully employed for the construction of the benzofuran core. Another approach involves the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity.

Catalyst-free synthesis represents another frontier in green chemistry. Some benzofuran syntheses can be achieved under thermal or microwave conditions without the need for a metal catalyst, thereby avoiding issues of metal contamination in the final product and the cost associated with precious metal catalysts.

A recent study demonstrated a palladium-catalyzed cascade difluoroalkylation and arylation of 1,6-enynes to produce difluoroalkylated benzofuran derivatives. acs.org While this specific example does not use 5-bromo-substituted precursors, it highlights a pathway that could be adapted. The development of such cascade reactions is a hallmark of green chemistry as it reduces the number of synthetic steps, and consequently, waste generation.

Table 2: Selected Green Approaches to Benzofuran Synthesis

| Approach | Key Features | Relevance to this compound |

| Aqueous Synthesis | Use of water as a solvent, reducing reliance on volatile organic compounds (VOCs). | Potentially applicable to coupling reactions forming the benzofuran core, though solubility of a bromo- and difluoromethyl-substituted intermediate could be a challenge. |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, and often recyclable solvent systems. | Could serve as a medium for various steps, including cyclization and functionalization, potentially enhancing reaction rates and selectivity. |

| Catalyst-Free Methods | Avoids the use of often toxic and expensive heavy metal catalysts. | Intramolecular cyclization of a suitable precursor could potentially be induced thermally or via photochemical methods. |

| Cascade Reactions | Multiple bond-forming events in a single pot, improving atom economy and reducing waste. | A strategy involving the simultaneous formation of the furan (B31954) ring and introduction of the difluoromethyl group would be highly desirable. acs.org |

Asymmetric Synthesis and Stereocontrol in Difluoromethylated Benzofuran Derivatives

The introduction of a stereocenter, particularly one bearing a difluoromethyl group, into the benzofuran scaffold is of significant interest for the development of new chiral drugs and materials. The difluoromethyl group can act as a chiral bioisostere for hydroxyl or thiol groups, potentially leading to enhanced biological activity. nih.gov Achieving high levels of stereocontrol in the synthesis of such compounds presents a considerable challenge due to the electronic properties of the difluoromethyl group.

While direct asymmetric difluoromethylation of a pre-formed 5-bromobenzofuran (B130475) at the 3-position is challenging, an alternative strategy involves the asymmetric synthesis of a chiral precursor that is then converted to the benzofuran. For example, the stereoselective addition of a difluoromethyl nucleophile to a suitable ketone or imine precursor could establish the desired stereocenter, which is then carried through a cyclization sequence to form the benzofuran ring. Reagent-controlled stereoselective difluoromethylation using chiral sulfoximines has been shown to be effective for the synthesis of chiral α-difluoromethyl amines from imines, a strategy that could potentially be adapted. nih.gov

Another sophisticated approach is the catalytic asymmetric [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones, which has been used to construct complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent stereocontrol. rsc.org This highlights the power of modern catalytic methods to control stereochemistry in complex systems containing fluorinated groups and benzofuran moieties.

Table 3: Strategies for Stereocontrol in the Synthesis of Fluorinated Benzofurans

| Strategy | Description | Potential Application for 3-Difluoromethylated Benzofurans |

| Chiral Lewis Acid Catalysis | Employs a chiral Lewis acid to create a chiral environment for the reaction, inducing enantioselectivity. | Asymmetric Friedel-Crafts reaction of a phenol (B47542) with a difluoromethylated electrophile, followed by cyclization. nih.govsioc.ac.cn |

| Organocatalysis | Uses small, chiral organic molecules to catalyze the asymmetric transformation. | Asymmetric Michael addition of a difluoromethyl nucleophile to a benzofuranone-derived acceptor. |

| Transition Metal Catalysis | Utilizes a transition metal complex with a chiral ligand to control the stereochemical outcome of the reaction. | Asymmetric hydrogenation or transfer hydrogenation of a 3-(difluoromethylene)benzofuran precursor. |

| Reagent-Controlled Synthesis | The stereochemistry is controlled by a chiral reagent that is incorporated into the product and later removed. | Use of a chiral difluoromethylating agent, such as a chiral sulfoximine, to react with a suitable benzofuran precursor. nih.gov |

Future Research Directions and Persistent Challenges in 5 Bromo 3 Difluoromethyl Benzofuran Chemistry

Development of Novel and Highly Efficient Synthetic Protocols

A primary challenge in the chemistry of 5-Bromo-3-(difluoromethyl)benzofuran lies in its efficient and selective synthesis. The construction of the benzofuran (B130515) core, coupled with the precise installation of two distinct functional groups at the C3 and C5 positions, requires robust synthetic strategies.

Future research will likely focus on advancing transition-metal-catalyzed reactions, which have become powerful tools for forming complex benzofuran structures. nih.govmdpi.com Palladium- and copper-based catalytic systems, for instance, have been extensively used for the synthesis of benzofuran derivatives through various cross-coupling and cyclization reactions. nih.govacs.org A significant area of investigation would be the development of catalysts that can tolerate the difluoromethyl group while efficiently promoting C-C and C-O bond formations.

Furthermore, late-stage functionalization represents a major frontier. beilstein-journals.orgresearchwithrutgers.com Developing methods to introduce the bromo or difluoromethyl group onto a pre-formed benzofuran scaffold would be highly valuable, offering a more flexible and convergent approach to a range of analogues. The challenge here lies in achieving high regioselectivity, given the multiple reactive sites on the benzofuran ring.

Illustrative Research Directions for Synthetic Protocol Development

| Catalytic System | Proposed Reaction Type | Potential Advantages | Anticipated Challenges |

| Palladium(II) Acetate / Ligand | C-H Arylation/Cyclization | High functional group tolerance; direct use of simpler precursors. | Achieving high regioselectivity; potential for catalyst deactivation. |

| Copper(I) Iodide | Sonogashira Coupling / Cyclization | Mild reaction conditions; readily available starting materials. | Sensitivity to air and moisture; potential for homocoupling side products. |

| Rhodium(III) Complexes | C-H Activation / Annulation | High efficiency and atom economy. | Cost of the metal; requires careful optimization of directing groups. |

| Silver(I) Salts | Friedel-Crafts / Michael Addition | Can facilitate reactions with electron-deficient systems. acs.org | Stoichiometric amounts of catalyst may be required; limited substrate scope. |

This table represents a hypothetical research plan for developing synthetic methods for this compound, based on established catalytic systems for related benzofuran syntheses.

Exploration of Underexplored Mechanistic Pathways

The reaction mechanisms leading to the formation of polysubstituted benzofurans are often complex and not fully understood. For this compound, the electronic interplay between the electron-withdrawing difluoromethyl group and the bromo substituent can significantly influence reaction pathways.

Future mechanistic studies would be crucial for optimizing existing synthetic routes and for the rational design of new ones. A key area of investigation would be the mechanism of fluorination or difluoromethylation. Theoretical studies on the fluorination of aromatic compounds with reagents like Selectfluor suggest that a single electron transfer (SET) mechanism is often preferred. rsc.org Understanding whether similar pathways are at play in the synthesis of the title compound would be a significant contribution.

Additionally, investigating the mechanism of cyclization is paramount. Depending on the precursors and catalysts used, the ring-closure could proceed through various pathways, such as intramolecular oxidative cyclization or tandem reactions. nih.gov The presence of the difluoromethyl group could influence the energetics of different transition states, potentially opening up new, previously unobserved mechanistic channels.

Key Mechanistic Questions and Investigative Tools

| Mechanistic Question | Proposed Experimental Technique | Proposed Computational Method |

| What is the precise mechanism of the difluoromethyl group introduction? | Kinetic Isotope Effect (KIE) studies; isolation of intermediates. | Density Functional Theory (DFT) to model transition states. |

| How does the bromo substituent influence the regioselectivity of the cyclization? | Hammett plot analysis with variously substituted precursors. | Calculation of Fukui functions and electrostatic potential maps. |

| Does the reaction proceed via a radical, ionic, or concerted pathway? | Use of radical traps (e.g., TEMPO); analysis of byproducts. | Two-state model analysis to compare different electronic states. rsc.org |

| What is the role of the catalyst and any additives in the key bond-forming steps? | In-situ spectroscopy (e.g., NMR, IR); catalyst poisoning studies. | Modeling of catalyst-substrate interactions and catalytic cycles. |

This table outlines potential avenues for mechanistic investigation into the synthesis of this compound.

Integration of Computational Design with Synthetic Methodologies

The synergy between computational chemistry and experimental synthesis has become a cornerstone of modern chemical research. nih.gov For a molecule like this compound, where empirical optimization of synthetic routes can be time-consuming and resource-intensive, computational modeling offers a powerful predictive tool.

Future research should increasingly integrate computational design from the outset. DFT calculations, for example, can be used to screen potential catalysts and ligands, predicting their efficacy and selectivity before they are synthesized and tested in the lab. This approach can significantly accelerate the discovery of highly efficient synthetic protocols.

Moreover, computational studies can provide deep insights into the reaction mechanisms discussed in the previous section. By modeling the entire reaction energy profile, researchers can identify rate-determining steps, unstable intermediates, and key transition states. This knowledge is invaluable for rationally overcoming synthetic challenges, such as low yields or poor selectivity. Computational tools can also be used to predict the physicochemical properties of the final compound, which can help guide its potential applications. researchgate.net

Hypothetical Workflow for Integrated Computational-Synthetic Research

| Phase | Computational Task | Experimental Task | Desired Outcome |

| 1. Design | Predict reaction feasibility and regioselectivity for various synthetic routes using DFT. Screen a virtual library of ligands for a chosen catalytic system. | Procure starting materials for the most promising computationally-predicted routes. | A short-list of high-potential synthetic strategies and catalysts. |

| 2. Synthesis & Optimization | Model the effect of reaction parameters (solvent, temperature) on the energy barriers. | Synthesize this compound using the computationally-guided conditions. Optimize reaction yield and purity. | An efficient and validated synthetic protocol. |

| 3. Mechanistic Elucidation | Calculate the structures and energies of proposed intermediates and transition states. Analyze the electronic structure to understand substituent effects. | Conduct kinetic studies and attempt to trap or detect predicted intermediates to validate the computational model. | A detailed, experimentally-supported reaction mechanism. |

This table illustrates a modern, integrated approach to tackling the chemical challenges associated with this compound.

Q & A

How can I design a structure-activity relationship (SAR) study for 5-Bromo-3-(difluoromethyl)benzofuran derivatives to optimize neuroprotective or anticancer activity?

Answer:

To design an SAR study, first identify key substituents on the benzofuran scaffold that influence bioactivity. For neuroprotection, prioritize substitutions at the R2 (-CH₃) and R3 (-OH) positions, as these enhance antioxidant and neuroprotective effects . For anticancer activity, explore substituents that improve apoptosis induction (e.g., electron-withdrawing groups at C-5 or C-3) and test against diverse cancer cell lines (e.g., leukemia HL-60, lung cancer) with IC₅₀ profiling . Use iterative library synthesis:

Initial survey : Screen existing analogs (e.g., KU CMLD Center compounds) for preliminary SAR trends .

Focused libraries : Modify substituents systematically based on initial hits (e.g., halogenation, sulfinyl groups) .

Mechanistic validation : Pair SAR data with assays like ROS scavenging (neuroprotection) or caspase-3 activation (apoptosis) .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities in synthetic intermediates?

Answer:

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm substituent positions via X-ray diffraction . For example, Br···Br and C–H···O interactions in crystal structures validate halogen bonding patterns .

- NMR/FTIR : Assign peaks using 2D NMR (COSY, HSQC) to distinguish difluoromethyl (-CF₂H) from trifluoromethyl (-CF₃) groups. IR confirms sulfinyl (-SO) or carbonyl (-C=O) functionalities .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How can I address contradictions in biological activity data between in vitro and in vivo studies for benzofuran derivatives?

Answer:

Contradictions often arise from pharmacokinetic (PK) variability or model-specific factors:

- PK optimization : Measure logP and solubility to assess bioavailability. For poor solubility (common with halogenated benzofurans), use prodrug strategies (e.g., esterification) .

- Species differences : Validate in vivo models using humanized cell lines or patient-derived xenografts (PDX) for translational relevance .

- Dose-response alignment : Ensure in vitro IC₅₀ values (nM–µM) correlate with achievable plasma concentrations in vivo. For example, intraperitoneal dosing at 10–50 mg/kg often matches in vitro potency .

What computational tools are recommended for predicting the environmental fate and toxicity of this compound?

Answer:

- QSAR models : Use EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate biodegradation, bioaccumulation, and ecotoxicity. Input measured properties (e.g., logP, water solubility) for accuracy .

- Molecular docking : Predict binding to off-target receptors (e.g., hERG for cardiotoxicity) using AutoDock Vina or Schrödinger .

- ADMET prediction : SwissADME or ADMETLab 2.0 evaluates absorption, metabolism, and CYP450 interactions, critical for prioritizing analogs .

How can I resolve challenges in crystallizing halogenated benzofurans for structural validation?

Answer:

Halogenated benzofurans often form disordered crystals due to bulky substituents. Mitigate this via:

Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve order .

Temperature control : Crystallize at 4°C to reduce thermal motion artifacts .

Halogen bonding : Exploit Br···O/N interactions to stabilize packing. For example, 5-Bromo-3-(4-chlorophenylsulfinyl)benzofuran forms Br···Br contacts (3.45 Å) for lattice stability .

Software tools : Refine disordered regions using SHELXL’s PART and SIMU instructions .

What strategies can improve the metabolic stability of this compound derivatives in preclinical development?

Answer:

- Metabolic soft spots : Identify vulnerable sites (e.g., benzylic C-H) via liver microsome assays. Introduce deuterium or fluorine to block oxidation .

- Prodrug design : Mask polar groups (e.g., -OH) with acetyl or phosphate esters to enhance permeability and delay hydrolysis .

- CYP450 inhibition : Screen for CYP3A4/2D6 inhibition to avoid drug-drug interactions. Replace metabolically labile substituents (e.g., methyl with trifluoromethyl) .

How can I differentiate the antioxidant activity of this compound from its neuroprotective effects experimentally?

Answer:

- Antioxidant assays : Measure ROS scavenging via DPPH/ABTS radical quenching and SOD mimetic activity. Compare to reference antioxidants (e.g., ascorbic acid) .

- Neuroprotection models : Use SH-SY5Y cells under oxidative stress (H₂O₂/6-OHDA). Pre-treat with the compound and assess viability (MTT assay) and mitochondrial membrane potential (JC-1 staining) .

- Mechanistic controls : Knock down antioxidant pathways (e.g., Nrf2 siRNA) to isolate ROS-dependent effects .

What are the best practices for synthesizing this compound with high regioselectivity?

Answer:

- Electrophilic substitution : Brominate benzofuran at C-5 using NBS (N-bromosuccinimide) in DMF at 0°C for regioselectivity .

- Difluoromethylation : Introduce -CF₂H via radical trifluoromethylation followed by selective defluorination .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block reactive sites (e.g., C-2) during functionalization .

How can I validate the purity of this compound batches using orthogonal analytical methods?

Answer:

- HPLC/GC-MS : Use C18 columns (ACN/water gradient) to separate impurities. Compare retention times to certified standards .

- Elemental analysis : Confirm Br and F content (±0.3% tolerance) .

- ¹⁹F NMR : Detect fluorinated impurities (e.g., -CF₃ byproducts) with high sensitivity .

What are the key considerations for scaling up benzofuran synthesis while maintaining reaction efficiency and safety?

Answer:

- Exothermic control : Use jacketed reactors and slow reagent addition for bromination (highly exothermic) .

- Waste management : Neutralize HF byproducts (from fluorination) with Ca(OH)₂ slurries .

- Process optimization : Switch from batch to flow chemistry for difluoromethylation to improve heat transfer and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.